Diammonium cerium(4+) trisulphate

Vue d'ensemble

Description

Diammonium cerium(4+) trisulphate is a chemical compound involving cerium, an element in the lanthanide series, known for its unique chemical behavior and applications in various fields. The compound is of interest due to its distinctive chemical and physical properties, making it relevant for research and industrial applications.

Synthesis Analysis

Although specific studies directly on the synthesis of "Diammonium cerium(4+) trisulphate" were not found, related research indicates the importance of synthesis methods for cerium compounds. For instance, cerium(III) sulfide (Ce2S3) powder synthesis via sulfurization of ceria (CeO2) using carbon disulfide gas highlights a low-temperature synthesis approach for cerium compounds, which could be applicable or inspire methods for synthesizing diammonium cerium(4+) trisulphate (Hirai et al., 2005).

Molecular Structure Analysis

The molecular structure of cerium compounds can be complex, with cerium's ability to adopt multiple oxidation states influencing the structure. For example, the structure of cerium phosphate glasses was investigated through molecular dynamics simulations, revealing insights into the coordination environment around cerium ions and the impact of cerium's oxidation state on the glass structure (Du et al., 2011).

Chemical Reactions and Properties

Cerium's variable oxidation states allow it to participate in various chemical reactions, including redox reactions. The Fenton-like reaction catalyzed by cerium, where cerium cycles between +3 and +4 states with hydrogen peroxide to generate radicals, illustrates the chemical reactivity and potential application areas of cerium compounds (Heckert et al., 2008).

Physical Properties Analysis

Cerium compounds often exhibit unique physical properties, such as phase transitions, as seen in diammonium hydrazinium(+2) disulfate. This compound undergoes phase transitions affecting the mobility of NH4+ ions and the reorientation of NH3 groups, reflecting the complex interplay of structure and physical properties in cerium salts (Harrell, 1985).

Applications De Recherche Scientifique

Corrosion Inhibition

Diammonium cerium(4+) trisulphate, as part of cerium-based compounds, has been explored for its application in corrosion inhibition. Studies have demonstrated that cerium-containing coatings, such as cerium tri(bis(2-ethylhexyl)phosphate) (Ce(DEHP)3), effectively protect steel against corrosion. These coatings are designed to introduce pH-stimulated corrosion healing, achieving efficient corrosion inhibition in damaged coatings through electrochemical impedance measurements and localized electrochemical techniques (Morozov et al., 2019). Similarly, cerium phosphate nanoparticles have shown promise in smart corrosion protection for AZ31 magnesium alloy, offering superior protection and self-healing capabilities in defect-containing coatings (Calado et al., 2020).

Catalysis and Chemical Reactions

Cerium-based compounds are involved in catalysis and chemical reactions, where the redox chemistry of cerium plays a pivotal role. Cerium's ability to cycle between its trivalent and tetravalent forms makes it valuable in synthetic and materials chemistry. The electrochemical behavior of cerium(III/IV) complexes has been studied for its applications in synthesis, illustrating the ligand types that stabilize each oxidation state and facilitating the development of new cerium(IV) chemistry (Piro et al., 2014). This redox versatility is also crucial in mediated electrochemical oxidation processes, where electrochemically regenerated cerium(IV) ions act as redox catalysts for the oxidation of organic compounds, showing high current efficiency and yield (Raju & Basha, 2005).

Optical and Electronic Applications

The unique redox capabilities of cerium and its compounds extend to optical and electronic applications. The investigation of intensity-dependent nonlinear absorption in cerium phosphate nanorods, synthesized using cerium nitrate hexahydrate and diammonium hydrogen phosphate, revealed potential for applications in optoelectronic devices due to their non-linear optical properties (Péter et al., 2022). Additionally, the cerium(IV) imido complexes have been explored for their structural and reactivity characteristics, showing a significant stabilization of the cerium tetravalent oxidation state, which is pivotal for developing new materials with advanced functionalities (Solola et al., 2017).

Environmental and Analytical Chemistry

Cerium compounds, including those based on diammonium cerium(4+) trisulphate, have applications in environmental and analytical chemistry. For instance, cerium coordination polymer nanoparticles have been synthesized for biomolecule detection and as artificial peroxidases for hydrogen peroxide detection, showcasing the potential for environmental monitoring and analytical applications (Zeng et al., 2016).

Propriétés

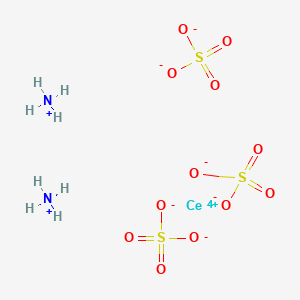

IUPAC Name |

diazanium;cerium(4+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.2H3N.3H2O4S/c;;;3*1-5(2,3)4/h;2*1H3;3*(H2,1,2,3,4)/q+4;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLMNKLLGMDMKO-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

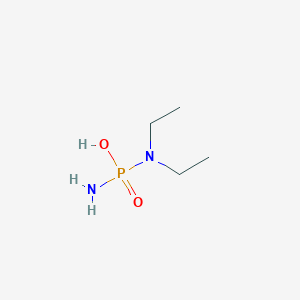

[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH8N2O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14638-69-8 ((ammonium)2Ce(SO4)3), 7637-03-8 (Parent) | |

| Record name | Ceric ammonium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007637038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diammonium cerium(4+) trisulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014638698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50890635 | |

| Record name | Sulfuric acid, ammonium cerium(4+) salt (4:4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diammonium cerium(4+) trisulphate | |

CAS RN |

7637-03-8, 14638-69-8 | |

| Record name | Ceric ammonium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007637038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diammonium cerium(4+) trisulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014638698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, ammonium cerium(4+) salt (4:4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, ammonium cerium(4+) salt (4:4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraammonium cerium tetrakis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diammonium cerium(4+) trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-Chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B1214054.png)

![Bicyclo[3.3.1]nonane](/img/structure/B1214063.png)

![4-[2-(dipropylamino)ethyl]-1H-indol-6-ol](/img/structure/B1214065.png)

![Bicyclo[2.2.1]heptane-2,5-dione](/img/structure/B1214066.png)

![(2S)-5-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]-[2-[2,3-di(tetradecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl]amino]-5-oxopentanoic acid](/img/structure/B1214070.png)